molecular formula C15H10O5 B1233755 5,7,2'-Trihydroxyflavone CAS No. 73046-40-9

5,7,2'-Trihydroxyflavone

Cat. No.: B1233755
CAS No.: 73046-40-9
M. Wt: 270.24 g/mol
InChI Key: OFYPDAKTVZXXPC-UHFFFAOYSA-N
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Description

Overview of the Flavonoid Class in Natural Products Research

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds, which are secondary metabolites found in a wide array of plants, including fruits, vegetables, grains, and flowers. nih.govresearchgate.net These compounds are integral to plant physiology, contributing to pigmentation, growth, and defense mechanisms. cambridge.org In the realm of natural products research, flavonoids have garnered significant attention for their potential health benefits, which are attributed to their antioxidant, anti-inflammatory, antimicrobial, and other biological activities. researchgate.netmdpi.com The fundamental structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic ring (C). researchgate.netwikipedia.orgresearchgate.net

Structural Classification of Flavones within the Flavonoid Family

Within the extensive flavonoid family, compounds are categorized into several subclasses based on the structural variations of the C ring, such as the degree of oxidation and the position of the B ring attachment. nih.govnih.gov One of the major subclasses is the flavones. Structurally, flavones are characterized by a double bond between the second and third carbon atoms of the C ring and the absence of a hydroxyl group at the third carbon position. mdpi.com This structural feature distinguishes them from other flavonoid subclasses like flavonols, which possess a 3-hydroxy group, and flavanones, which have a saturated C ring. nih.govmdpi.com

Distinctive Features and Research Significance of 5,7,2'-Trihydroxyflavone

This compound is a specific flavone (B191248) that, as its name suggests, possesses three hydroxyl (-OH) groups located at positions 5 and 7 on the A ring and position 2' on the B ring. This particular hydroxylation pattern is a key feature that influences its chemical properties and biological potential. The presence and position of these hydroxyl groups can significantly impact the molecule's antioxidant capacity and its interactions with biological targets. Research into trihydroxyflavones has indicated their potential as effective scavengers of reactive oxygen and nitrogen species. nih.gov

The compound has been isolated from various plant species, notably from the roots of Scutellaria baicalensis and Rubia yunnanensis. nih.govjst.go.jp Its natural occurrence underscores its role as a plant metabolite. ebi.ac.ukebi.ac.uk The unique substitution pattern of this compound sets it apart from more commonly studied flavones like apigenin (B1666066) (4',5,7-trihydroxyflavone), directing research towards understanding its distinct biological effects. mdpi.com

Current State of Research on this compound: A Gap Analysis

Current research on this compound is still in its nascent stages compared to other well-known flavonoids. While its chemical properties have been characterized, comprehensive studies on its biological activities and potential applications are limited. A significant portion of the existing literature focuses on its isolation and identification from natural sources. jst.go.jp There is a discernible gap in the understanding of its specific mechanisms of action, bioavailability, and metabolic fate in biological systems.

Furthermore, while the antioxidant and anti-inflammatory potential of trihydroxyflavones as a group is recognized, specific and detailed investigations into these properties for this compound are not extensively documented. nih.gov The synthesis of this compound has been achieved, which opens avenues for producing larger quantities for in-depth pharmacological studies. koreascience.kr However, a comprehensive evaluation of its efficacy and a comparative analysis with other structurally similar flavonoids are areas that warrant further exploration. The current body of research provides a foundational platform, but a significant opportunity exists to build upon this to fully elucidate the therapeutic potential of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 73046-40-9 chemicalbook.comguidechem.com
Molecular Formula C15H10O5 guidechem.comnih.gov
Molecular Weight 270.24 g/mol guidechem.com
Melting Point 283-285 °C chemicalbook.com
Boiling Point (Predicted) 537.4±50.0 °C chemicalbook.com
Density (Predicted) 1.548±0.06 g/cm³ chemicalbook.com
LogP 2.57680 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPDAKTVZXXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223324
Record name 5,7,2'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73046-40-9
Record name 5,7,2'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,2'-Trihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of 5,7,2 Trihydroxyflavone

Botanical Sources and Distribution

Research has identified 5,7,2'-Trihydroxyflavone in several species within the Scutellaria genus, a group of flowering plants in the mint family, Lamiaceae.

Studies on the chemical constituents of Nepalese crude drugs have confirmed the presence of this compound in the root of Scutellaria prostrata Jacq. ex Benth. plantaedb.comwikidata.org. This plant is distributed in regions including the West Himalayas. plantaedb.com The identification of this flavone (B191248) is part of broader research into the phenolic compounds of this species. plantaedb.comwikidata.org

This compound has also been isolated from Scutellaria alpina L. wikidata.org. Investigations into the constituents of this species have detected the compound in both the roots and the leaves, indicating a wider distribution within the plant's tissues compared to some other species. wikidata.orguni-freiburg.de

A structurally related derivative, 5,7,2'-trihydroxy-6-methoxyflavone, has been identified in other botanical sources. nih.gov This compound, a trihydroxyflavone substituted with a methoxy (B1213986) group at the 6-position, has been isolated from the roots of Rubia yunnanensis. nih.govzfin.orgebi.ac.ukebi.ac.uk It is also reported to be a constituent of Scutellaria baicalensis (Baikal skullcap), a plant used extensively in traditional Chinese medicine. nih.govnp-mrd.orgnctu.edu.twjst.go.jp

Table 1: Botanical Sources of this compound and a Key Derivative

CompoundPlant SpeciesPlant Part
This compound Scutellaria prostrataRoot plantaedb.comwikidata.org
Scutellaria alpinaRoot, Leaves wikidata.orguni-freiburg.de
Scutellaria baicalensisRoot jst.go.jpmdpi.com
5,7,2'-Trihydroxy-6-methoxyflavone Rubia yunnanensisRoot nih.govzfin.orgebi.ac.uk
Scutellaria baicalensisNot specified nih.govnp-mrd.orgnctu.edu.twgenome.jp

Occurrence in Scutellaria alpina

Chromatographic and Extraction Methodologies for Isolation

The isolation of this compound and other flavonoids from plant material relies on a combination of extraction and purification techniques. The goal is to efficiently remove the target compounds from the plant matrix and separate them from other co-extracted substances.

Following initial extraction, crude plant extracts undergo further purification using various preparative chromatographic methods. These techniques separate compounds based on their differing physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Column Chromatography (CC): This is a fundamental technique for the large-scale purification of flavonoids. A glass column is packed with a stationary phase, most commonly silica (B1680970) gel or Sephadex LH-20. derpharmachemica.comfrontiersin.orgunimi.it The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through, allowing for the separation of compounds. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound.

Medium Pressure Liquid Chromatography (MPLC): MPLC is an enhancement of traditional column chromatography that uses a pump to generate a moderate pressure, improving the speed and resolution of separation. It is often used for the sub-fractionation of complex extracts before final purification by HPLC. frontiersin.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final isolation of highly pure compounds, preparative HPLC is the method of choice. frontiersin.orgscispace.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. This technique offers high resolution, allowing for the separation of structurally similar flavonoids. mdpi.comfrontiersin.org

While traditional methods like maceration and Soxhlet extraction are still used, modern techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times. nih.govnih.gov These advanced protocols are increasingly applied to the extraction of flavonoids from natural sources. nih.govresearchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency ultrasound waves to create acoustic cavitation in the solvent. researchgate.netacs.org The collapse of these cavitation bubbles near the plant cell walls disrupts them, enhancing solvent penetration and facilitating the release of intracellular metabolites. UAE is known for accelerating the extraction process and often increasing yields. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix. mdpi.comacs.org This creates localized high pressure and temperature within the plant cells, causing them to rupture and release their contents into the solvent. MAE is valued for its high speed and efficiency. researchgate.netacs.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures, which keeps them in a liquid state above their normal boiling points. nih.govmdpi.com These conditions decrease solvent viscosity and increase its solvating power, leading to a more rapid and efficient extraction process.

Table 2: Summary of Extraction and Chromatographic Techniques for Flavonoid Isolation

TechniquePrincipleKey Advantages
Advanced Extraction
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls. nih.govacs.orgFaster extraction, increased efficiency. nih.gov
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating and cell rupture. mdpi.comacs.orgReduced extraction time and solvent use. researchgate.net
Pressurized Liquid Extraction (PLE)Uses solvents at high temperature and pressure. nih.govmdpi.comFast, efficient, and requires less solvent than traditional methods. mdpi.com
Preparative Chromatography
Column Chromatography (CC)Separation based on polarity using a solid stationary phase (e.g., Silica gel, Sephadex LH-20). unimi.itScalable for large quantities, cost-effective.
Medium Pressure Liquid Chromatography (MPLC)Pressurized system for improved resolution and speed over standard CC. frontiersin.orgFaster than CC, good for intermediate purification.
Preparative HPLC (Prep-HPLC)High-pressure system with highly efficient columns for final purification. mdpi.comfrontiersin.orgHigh resolution, yields highly pure compounds.

Biosynthesis and Biotransformation Pathways of 5,7,2 Trihydroxyflavone

Proposed Biosynthetic Routes in Plants

The biosynthesis of flavonoids, including 5,7,2'-trihydroxyflavone, is a complex process that begins with the general phenylpropanoid pathway. nih.gov This pathway provides the basic carbon skeleton for a wide array of plant secondary metabolites. researchgate.net

Precursor Compounds and Enzymatic Steps within the Flavonoid Biosynthetic Pathway

The journey to this compound starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. mdpi.commdpi.com This molecule serves as a key precursor, entering the flavonoid biosynthesis pathway where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. mdpi.comfrontiersin.org Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin. nih.govmdpi.com

Naringenin is a critical branch-point intermediate in the flavonoid pathway. mdpi.com To achieve the 2'-hydroxylation characteristic of this compound, a hydroxylation step is required on the B-ring. While the specific enzyme responsible for the 2'-hydroxylation of a flavanone or flavone (B191248) precursor leading to this compound is not explicitly detailed in the provided search results, the flavonoid biosynthetic pathway is known to involve various hydroxylases that act on different positions of the flavonoid skeleton. oup.com For instance, flavanone 3'-hydroxylase (F3'H) and flavanone 3',5'-hydroxylase (F3'5'H) are responsible for hydroxylation at the 3' and 5' positions of the B-ring, respectively. nih.govoup.com It is plausible that a specific flavanone or flavone 2'-hydroxylase exists to produce the necessary precursor for this compound.

Once the appropriate hydroxylated flavanone precursor, 5,7,2'-trihydroxyflavanone, is formed, the final step in the formation of the flavone backbone is the introduction of a double bond between the C-2 and C-3 positions of the C-ring. mdpi.com This reaction is catalyzed by flavone synthase (FNS). nih.govmdpi.com There are two main types of FNS enzymes, FNSI and FNSII, which catalyze this conversion through different mechanisms. nih.gov

Table 1: Key Precursors and Enzymes in the General Flavonoid Biosynthetic Pathway

Precursor/EnzymeRole
PhenylalanineInitial precursor from the shikimate pathway. biotech-asia.org
p-Coumaroyl-CoAKey precursor entering the flavonoid pathway. mdpi.com
Malonyl-CoAProvides three acetate (B1210297) units for the A-ring. frontiersin.org
Chalcone Synthase (CHS)Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA. mdpi.com
Chalcone Isomerase (CHI)Catalyzes the cyclization of chalcones to flavanones. mdpi.com
NaringeninA central flavanone intermediate. mdpi.com
Flavone Synthase (FNS)Introduces a double bond to form the flavone core. nih.gov

Microbial and Mammalian Biotransformation Studies

In vitro Microbial Degradation and Metabolite Formation

The gut microbiota plays a crucial role in the metabolism of flavonoids that are not absorbed in the small intestine. nih.govnih.gov In vitro studies using human intestinal bacteria have shown that flavonoids undergo extensive degradation, with the rate and products of this degradation being dependent on the flavonoid's structure. iastate.edu

Key microbial transformations include the cleavage of glycosidic bonds and the fission of the heterocyclic C-ring. nih.gov For a flavonoid to be susceptible to ring fission by gut microbes, it generally requires free hydroxyl groups at positions 5 and 7 of the A-ring and a free hydroxyl group at the 4'-position of the B-ring. wur.nlwur.nl While this compound possesses the necessary 5,7-dihydroxy A-ring, its 2'-hydroxy B-ring substitution pattern differs from the more commonly studied 4'-hydroxylated flavonoids. The specific degradation pathway of this compound by gut microbiota has not been detailed in the provided information. However, studies on other flavonoids suggest that the degradation products would likely be simpler phenolic compounds. pnas.org

Some microorganisms have been used as models to predict mammalian metabolism of flavonoids. For instance, various fungi are capable of transforming flavonoids through reactions like demethylation and hydroxylation. usda.gov

Mammalian Metabolic Pathways and Metabolite Identification (excluding human trial data)

Once absorbed, flavonoids undergo extensive metabolism in mammals, primarily in the liver. wur.nl The metabolic transformations are categorized into Phase I and Phase II reactions.

Phase I metabolism of flavonoids often involves hydroxylation and demethylation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.com

Hydroxylation: Studies with rat liver microsomes have shown that the hydroxylation of flavonoids is dependent on the substitution pattern of the B-ring. tandfonline.com Flavonoids with a single or no hydroxyl group on the B-ring are more likely to undergo further hydroxylation. tandfonline.com For instance, chrysin (B1683763) (5,7-dihydroxyflavone) can be hydroxylated at the 4'-position in vivo in rats. nih.gov While direct evidence for the hydroxylation of this compound is not available, it is plausible that it could be a substrate for CYP-mediated hydroxylation.

Demethylation: O-demethylation is another key metabolic reaction. The position of the methoxy (B1213986) group influences its susceptibility to demethylation. tandfonline.com For example, demethylation in the B-ring of flavonoids by rat liver microsomes has been observed to occur at the C4' position but not the C3' position. tandfonline.com Sweet basil has been shown to possess a 2-oxoglutarate-dependent flavone demethylase activity, indicating that demethylation is a possible modification in plant systems as well. nih.gov

Following Phase I reactions, the resulting metabolites, as well as the parent flavonoid, are typically conjugated with glucuronic acid or sulfate (B86663) in Phase II metabolism, which increases their water solubility and facilitates their excretion. mdpi.com

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, or in some cases directly, this compound undergoes Phase II biotransformation, which involves conjugation reactions. These processes increase the water solubility of the compound, facilitating its excretion from the body. wur.nl The primary conjugation reactions for flavonoids are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. scispace.comkarger.com

Glucuronidation

Glucuronidation is a major pathway in the metabolism of flavonoids. karger.com In this reaction, a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to a hydroxyl group on the flavonoid substrate. This process is catalyzed by enzymes from the UGT superfamily, with isoforms in the UGT1A subfamily being the main contributors to the O-glucuronidation of phenolic compounds. scispace.com

For this compound, evidence points to the formation of a specific glucuronide conjugate. The metabolite This compound 7-glucuronide has been identified, indicating that conjugation with glucuronic acid occurs at the 7-hydroxyl position of the flavone A-ring. nih.gov The attachment of the bulky, hydrophilic glucuronic acid group at this position significantly alters the molecule's polarity.

While studies specifically detailing the kinetics of this compound glucuronidation are limited, research on structurally similar flavonoids provides insight into the enzymatic process. UGT isoforms exhibit regioselectivity, meaning they preferentially target specific hydroxyl groups. scispace.comacs.org For many flavones, the 7-OH group is a primary site for glucuronidation. scispace.comkarger.com For instance, in studies with other trihydroxyflavones, UGT1A1 and UGT1A9 have been identified as the main isoforms responsible for their glucuronidation. acs.org

Sulfation

Sulfation is another critical Phase II metabolic pathway for flavonoids, involving the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. scispace.com This reaction is mediated by SULT enzymes. scispace.com

Specific research on the sulfation of this compound is not extensively documented. However, based on the metabolism of other flavones, it is a highly probable biotransformation pathway. The human SULT1 family, particularly isoforms SULT1A1 and SULT1A3, are primarily responsible for the sulfation of phenolic xenobiotics, including flavonoids. scispace.com Studies on the flavone chrysin (5,7-dihydroxyflavone) show that sulfation occurs exclusively at the 7-OH group, a position also present in this compound. scispace.com Furthermore, research on the chemical sulfonation of related 2',3',4'-trihydroxyflavones has shown that sulfation can occur on the B-ring. clockss.org Microbial systems have also demonstrated the capacity to sulfate flavonoids. researchgate.netresearchgate.net

Given the enzymatic machinery present in metabolic tissues and the known substrate preferences of SULTs for flavonoid structures, it is likely that this compound can be metabolized into one or more sulfated conjugates.

Interactive Data Table: Conjugation Metabolites of this compound

Reaction TypePosition of ConjugationEnzyme Class (General)Resulting Metabolite
Glucuronidation7-OHUDP-glucuronosyltransferases (UGTs)This compound 7-glucuronide nih.gov
Sulfation7-OH (Inferred)Sulfotransferases (SULTs)This compound 7-sulfate (Predicted)

Molecular and Cellular Pharmacology of 5,7,2 Trihydroxyflavone

Effects on Cell Signaling Pathways and Molecular Targets

The flavonoid 5,7,2'-trihydroxyflavone, a natural compound found in plants such as Scutellaria baicalensis, has been the subject of research for its potential pharmacological activities. nih.govnih.gov Like other flavonoids, its effects are attributed to its interaction with various cellular signaling pathways and molecular targets, influencing processes from viral activation to cell proliferation and angiogenesis.

Interaction with Epstein-Barr Virus Early Antigen (EBV-EA) Activation

In vitro studies have demonstrated that this compound exhibits a notable inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA). nih.gov In a short-term assay, this compound was one of the most potent inhibitors of EBV-EA activation among fourteen flavones isolated from the root of Scutellaria baicalensis. nih.gov This inhibitory action is significant as the activation of EBV-EA is a key step in the virus's lytic cycle and is associated with the development of certain cancers. mdpi.com The mechanism of inhibition is thought to involve the modulation of signaling pathways that the virus hijacks for its replication. While the precise molecular interactions are still under investigation, the ability of this compound to interfere with this process highlights its potential as a lead compound for the development of agents targeting EBV-associated conditions. nih.govnih.gov

Flavonoid Compound Source Effect on EBV-EA Activation
This compoundScutellaria baicalensisRemarkable inhibitory effect nih.gov
5,7,2',3'-Tetrahydroxyflavone (B1238576)Scutellaria baicalensisRemarkable inhibitory effect nih.gov
Quercetin pentaallyl etherSynthetic derivativeSignificant inhibitory effect nih.gov

Modulation of Cellular Processes in Experimental Models

While direct studies on the effect of this compound on the Raji cell cycle are not extensively documented, research on related flavonoids provides insights into its potential influence on cell cycle progression. nih.gov Raji cells, a human Burkitt's lymphoma cell line that is positive for the Epstein-Barr virus, are frequently used in such studies. nih.gov A study on flavonoids from Scutellaria baicalensis noted that the effect of the related compound 5,7,2',3'-tetrahydroxyflavone on the Raji cell cycle was examined, suggesting that flavonoids from this source are of interest for their cell cycle modulating properties. nih.gov

Flavonoids, as a class, are known to influence cell cycle checkpoints. For instance, apigenin (B1666066) (4′,5,7-trihydroxyflavone), a structurally similar flavonoid, has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. aminer.cnspandidos-publications.com Another related flavone (B191248), baicalein (B1667712) (5,6,7-trihydroxyflavone), induces G2/M cell cycle arrest in highly invasive human ovarian cancer cells. nih.gov This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). spandidos-publications.com It is plausible that this compound exerts similar effects, potentially leading to an arrest in the G1 or G2/M phase of the cell cycle, thereby inhibiting the proliferation of cancer cells. For example, some biflavonoids have been shown to significantly inhibit the growth of Raji tumor cells. smujo.id

Direct experimental data on the specific effects of this compound on angiogenesis is limited. However, the activities of structurally related flavonoids suggest that it may possess angiogenesis-modulating properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov

Many flavonoids are known to inhibit angiogenesis by targeting key signaling pathways involved in this process. mdpi.com Apigenin (4′,5,7-trihydroxyflavone), for instance, has demonstrated anti-angiogenic effects. emanresearch.orgmedicineinevolution.ro It is thought to exert this effect by downregulating the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. mdpi.com

Similarly, baicalein (5,6,7-trihydroxyflavone) has been shown to have a dose-dependent effect on angiogenesis. nih.gov At higher concentrations, it exhibits strong anti-angiogenic activity, while at lower concentrations, it may have a pro-angiogenic effect. nih.gov This dual activity highlights the complexity of flavonoid interactions with cellular signaling. The potential mechanisms by which flavonoids like this compound could modulate angiogenesis include the inhibition of VEGF signaling pathways and the suppression of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix, a crucial step in new vessel formation. mdpi.com

Related Flavonoid Effect on Angiogenesis Potential Mechanism
ApigeninAnti-angiogenic emanresearch.orgmedicineinevolution.roDownregulation of VEGF expression mdpi.com
BaicaleinDose-dependent (anti-angiogenic at high doses) nih.govDownregulation of multiple angiogenic genes nih.gov
GalanginInhibitoryDownregulation of VEGF expression mdpi.com

Flavonoids are well-documented inhibitors of various protein kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. While a specific inhibitory profile for this compound is not extensively detailed, the activities of related compounds provide a strong indication of its potential targets.

Apigenin, a closely related flavone, is known to inhibit several protein kinase pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis. For example, some flavonoids have been shown to inhibit protein kinase C (PKC), an enzyme involved in inflammatory processes. scielo.br

The structural features of flavonoids, including the number and position of hydroxyl groups, are critical for their kinase inhibitory activity. It is therefore highly probable that this compound also functions as a protein kinase inhibitor, contributing to its observed biological effects.

There is growing evidence to suggest that flavonoids can interact with and inhibit the activity of DNA topoisomerases. These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Topoisomerase I, in particular, creates transient single-strand breaks in DNA to allow for relaxation of supercoiled DNA.

While direct studies on this compound are scarce, research on other flavonoids points to a potential inhibitory role. For instance, the anticancer drug camptothecin, a known topoisomerase I inhibitor, functions by stabilizing the covalent complex between the enzyme and DNA, leading to lethal DNA strand breaks. ddtjournal.com Interestingly, some flavonoids have been shown to modulate the effects of topoisomerase inhibitors. Furthermore, a synthetic oxygenated flavonoid, 2',3',4'-trihydroxyflavone (an isomer of the subject compound), has been identified as an inhibitor of the sumoylation of topoisomerase I in cancer cells, a process that can affect its activity and localization. nih.gov Other related compounds, such as certain chalcones, have also been reported to inhibit topoisomerase I. semanticscholar.org Given these findings, it is plausible that this compound could interfere with topoisomerase I-catalyzed DNA re-ligation, contributing to its potential anti-proliferative effects.

Enhancement of Gap Junctional Intercellular Communication

Current research literature available through public domain searches does not provide specific information regarding the effects of this compound on the enhancement of gap junctional intercellular communication. While other flavonoids, such as Apigenin (4',5,7-trihydroxyflavone), have been reported to enhance this form of cellular communication, specific studies on this compound are not presently available. guidechem.comfishersci.atcore.ac.ukkrackeler.com

Biological Activities in Pre-clinical Models (excluding clinical human data)

Anti-tumor Promoting Activities in Mouse Skin Carcinogenesis

The flavonoid this compound, isolated from the root of Scutellaria baicalensis, has demonstrated notable anti-tumor-promoting activity in preclinical models. nih.gov In a study investigating potential anti-tumor promoters, this compound was first examined for its ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation, a common in vitro screening method for anti-cancer agents. nih.gov The compound showed a remarkable inhibitory effect in this assay. nih.gov

Following the promising in vitro results, the flavonoid was tested in an in vivo two-stage mouse skin carcinogenesis model. This model typically involves the application of an initiator to induce genetic mutations, followed by a promoter to stimulate tumor development. The research found that this compound exhibited significant inhibitory effects on tumor promotion on mouse skin, identifying it as a potential agent for cancer prevention. nih.gov

Pre-clinical Model Compound Activity Finding
In vivo two-stage mouse skin carcinogenesisThis compoundAnti-tumor PromotionExhibited remarkable inhibitory effects on skin tumor promotion. nih.gov
In vitro EBV-EA Activation AssayThis compoundInhibition of EBV-EAShowed remarkable inhibitory effects on Epstein-Barr virus early antigen activation. nih.gov

Potential as an Anti-proliferative Agent in Cancer Cell Lines (e.g., breast cancer cells)

Specific research detailing the anti-proliferative activity of this compound against particular cancer cell lines, such as breast cancer, is not extensively available in the current scientific literature based on conducted searches. While studies on the broader class of trihydroxyflavones have shown that they can inhibit the proliferation of various cancer cells, specific data quantifying the effect of the 5,7,2'-isomer is lacking. mdpi.comnih.gov For instance, a study on seventeen different trihydroxyflavone derivatives found that most inhibited cancer cell growth at concentrations between 10–50 µM, but the specific compounds tested were not all enumerated. mdpi.com

Mechanisms of Apoptosis Induction in Cancer Cells

The precise molecular mechanisms by which this compound may induce apoptosis in cancer cells have not been specifically elucidated in the available research. Studies on other closely related flavonoids provide insights into potential pathways, but direct evidence for this compound is absent. For example, Apigenin (4',5,7-trihydroxyflavone) has been shown to induce apoptosis through pathways involving the activation of Bax, release of cytochrome C, and subsequent activation of caspases 3 and 9. mdpi.com Similarly, Galangin (3,5,7-trihydroxyflavone) induces apoptosis in human gastric cancer cells via a mitochondrial pathway involving caspase-8 activation. pjps.pk However, it remains to be determined if this compound utilizes similar or distinct apoptotic pathways.

Antioxidant Mechanisms (General for flavones, specific for compound if research emerges)

Flavones as a class are well-regarded for their antioxidant properties, which are generally attributed to their chemical structure, enabling them to act as free radical scavengers. This activity is considered a key component of their potential health benefits.

The ability to scavenge reactive oxygen species (ROS) is a hallmark of many flavonoids. A study evaluating a series of trihydroxyflavones demonstrated that they were effective inhibitors of neutrophil oxidative burst and could scavenge various ROS and reactive nitrogen species (RNS) in cell-free systems. nih.gov While this study highlighted the potent activity of the 3,3',4'-trihydroxyflavone isomer due to its ortho-dihydroxy structure, it suggests a general capacity for ROS scavenging within the trihydroxyflavone class. nih.gov Other specific isomers, such as 3,7,4'-Trihydroxyflavone and 7,3',4'-Trihydroxyflavone, have also been explicitly shown to scavenge ROS. medchemexpress.comcaymanchem.com Although direct studies quantifying the specific ROS scavenging capacity of this compound are not detailed in the available literature, its structural inclusion in the trihydroxyflavone family suggests it likely possesses antioxidant potential.

Reactive Nitrogen Species (RNS) Scavenging

Research into the direct reactive nitrogen species (RNS) scavenging capabilities of this compound is not extensively documented in publicly available scientific literature. However, broader studies on the class of trihydroxyflavones suggest potential activity in this area. A study evaluating a series of trihydroxyflavones reported that they were effective at scavenging various RNS in cell-free systems. nih.gov The specific contribution and efficacy of the 2'-hydroxyl substitution, as seen in this compound, within this context remains an area for further investigation. The general antioxidant properties of flavonoids are often attributed to their ability to donate a hydrogen atom, and the number and position of hydroxyl groups on the flavonoid scaffold are critical determinants of this activity.

Modulation of Endogenous Antioxidant Systems

Specific studies detailing the modulation of endogenous antioxidant systems by this compound are currently lacking. While direct evidence is unavailable, the activities of structurally similar flavones offer some insights into potential mechanisms. For instance, apigenin (4',5,7-trihydroxyflavone), an isomer of this compound, has been shown to enhance the body's antioxidant defenses by activating key antioxidant enzymes. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-synthase). ebi.ac.uk Apigenin has also been observed to reverse the decrease in the activity of these cellular antioxidants in certain pathological conditions. nih.gov Another related compound, 7,8,4'-Trihydroxyflavone (B192603), has demonstrated the ability to enhance antioxidant enzymes like SOD and CAT and increase glutathione (GSH) levels in neuronal cells. nih.gov Whether this compound shares these properties requires direct experimental validation.

Anti-inflammatory Pathways (General for flavones, specific for compound if research emerges)

The anti-inflammatory properties of flavones are well-established, though specific research on this compound is limited. Generally, flavonoids can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory mediators. nih.govmdpi.com

There is currently no specific data available on the inhibitory effects of this compound on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. However, studies on other trihydroxyflavone isomers have demonstrated such activities. For example, 3,5,7-Trihydroxyflavone has been identified as a dual inhibitor of both COX-1 and COX-2. nih.gov Additionally, a range of other trihydroxyflavones have been shown to inhibit the production of leukotriene B4, a product of the 5-LOX pathway, in activated neutrophils. nih.gov The structural differences, particularly the position of the hydroxyl groups, play a significant role in the inhibitory capacity of these compounds. For instance, the presence of an ortho-dihydroxy (catechol) group in the B-ring, which this compound lacks, is considered an important feature for potent radical scavenging and, by extension, anti-inflammatory activity. nih.govmdpi.com

Inhibition of Pro-inflammatory Enzymes (e.g., COX, 5-LOX)

Other Reported Pre-clinical Biological Activities (if specific to this compound)

Beyond general antioxidant and potential anti-inflammatory activities, specific preclinical research has highlighted the anti-tumor-promoting effects of this compound. In a study investigating flavonoids from the root of Scutellaria baicalensis, this compound demonstrated a remarkable inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA). nih.gov The activation of EBV-EA is a known step in the process of tumor promotion.

Furthermore, this in vitro finding was supported by in vivo evidence. The same study conducted a two-stage carcinogenesis test on mouse skin, where this compound exhibited significant inhibitory effects on tumor promotion. nih.gov

Table 1: Anti-Tumor-Promoting Activity of this compound

Activity Model System Finding Reference
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) ActivationIn vitro (Raji cells)Showed remarkable inhibitory effect. nih.gov
Inhibition of Skin Tumor PromotionIn vivo (Two-stage mouse skin carcinogenesis)Exhibited remarkable inhibitory effect. nih.gov

Synthetic Methodologies and Chemical Derivatization of 5,7,2 Trihydroxyflavone

Total Synthesis Approaches and Strategies

The total synthesis of 5,7,2'-trihydroxyflavone can be achieved through several established methods for flavone (B191248) synthesis, most notably the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. These strategies typically involve the condensation of a substituted 2'-hydroxyacetophenone (B8834) (for the A-ring and part of the C-ring) with a substituted benzoic acid derivative (for the B-ring and the remainder of the C-ring).

A plausible synthetic route would commence with a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) as the A-ring precursor. The hydroxyl groups, particularly the 4'- and 6'-hydroxyls (which will become the 5- and 7-hydroxyls of the flavone), are often protected as benzyl (B1604629) or methoxymethyl (MOM) ethers to prevent unwanted side reactions. The B-ring precursor would be a 2-hydroxybenzoic acid derivative, with its hydroxyl group also protected.

Key Synthetic Strategies:

Allan-Robinson Reaction: This method involves the acylation of a 2'-hydroxyacetophenone with the anhydride (B1165640) of an aromatic acid in the presence of the corresponding sodium salt. For the synthesis of this compound, a protected 2',4',6'-trihydroxyacetophenone would be reacted with a protected 2-hydroxybenzoic anhydride. The subsequent cyclization and deprotection steps would yield the final product. The general mechanism involves the initial formation of an ester, followed by an intramolecular Claisen-type condensation to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone core. wikipedia.org

Baker-Venkataraman Rearrangement: This is a two-step process that is widely used for the synthesis of flavones. sysrevpharm.org It begins with the acylation of a 2'-hydroxyacetophenone with a substituted benzoyl chloride to form an ester. This ester is then treated with a base (such as potassium hydroxide (B78521) or sodamide) to induce an intramolecular acyl migration, forming a 1,3-diketone intermediate. uclan.ac.uk This diketone is subsequently cyclized under acidic conditions to afford the flavone. For this compound, this would involve reacting a protected 2',4',6'-trihydroxyacetophenone with a protected 2-hydroxybenzoyl chloride, followed by the rearrangement and cyclization/deprotection sequence. sysrevpharm.orguclan.ac.uk

The choice of protecting groups is critical in these syntheses. They must be stable to the reaction conditions of acylation and rearrangement but readily cleavable at the final stage to reveal the free hydroxyl groups. Common deprotection methods include catalytic hydrogenation for benzyl groups and acidic hydrolysis for MOM ethers.

Reaction Starting Materials Key Intermediates Final Product
Allan-Robinson Reaction Protected 2',4',6'-trihydroxyacetophenone, Protected 2-hydroxybenzoic anhydrideo-hydroxydibenzoylmethane derivativeThis compound
Baker-Venkataraman Rearrangement Protected 2',4',6'-trihydroxyacetophenone, Protected 2-hydroxybenzoyl chloride2'-Acyloxyacetophenone, 1,3-DiketoneThis compound

Semi-Synthetic Modifications for Analog Development

The development of analogs of this compound is a key strategy for exploring structure-activity relationships and potentially improving its biological efficacy. These modifications typically focus on the hydroxyl groups and the aromatic rings.

Common Modifications:

Alkylation and Acylation: The hydroxyl groups of this compound can be selectively alkylated (e.g., methylation to form methoxy (B1213986) derivatives) or acylated (e.g., to form esters). These modifications can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor, which can significantly impact its biological activity. mdpi.com For instance, the synthesis of various methoxyflavones and their subsequent demethylation to the corresponding hydroxyflavones is a common strategy. ias.ac.in

Substitution on the Aromatic Rings: Analogs can be created by introducing various substituents onto the A and B rings. This can be achieved by starting with appropriately substituted acetophenones or benzoic acids in the total synthesis. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the flavonoid and its interaction with biological targets.

Synthesis of Aminoflavonoids: The hydroxyl groups can be replaced with amino groups to create aminoflavonoid analogs. This substitution can alter the basicity and hydrogen bonding capacity of the molecule, potentially leading to new biological activities. The synthesis often involves the reduction of a corresponding nitro-substituted flavonoid. nih.gov

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly affect the bioavailability and pharmacokinetic properties of the flavonoid.

C-C Bond Formation: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce new aryl or alkyl groups at specific positions on the flavonoid scaffold, leading to the generation of novel analogs with extended structures.

These semi-synthetic approaches allow for the systematic exploration of the chemical space around the this compound core, facilitating the identification of derivatives with optimized properties. nih.gov

Modification Type Reagents/Conditions Purpose
Alkylation (Methylation) Dimethyl sulfate (B86663), baseModify polarity, hydrogen bonding
Acylation Acyl chloride, pyridineModify polarity, create prodrugs
Amination Nitration followed by reductionIntroduce basic centers, alter hydrogen bonding
Glycosylation Glycosyl donors, catalystImprove bioavailability and solubility
Suzuki-Miyaura Coupling Boronic acid, palladium catalystIntroduce new carbon-carbon bonds

Derivatization for Enhanced Research Utility

To facilitate the study of this compound's biological activity, specific derivatives are often synthesized for use as research tools. These include isotopically labeled compounds for metabolic studies and fluorescently tagged derivatives for cellular imaging.

Isotope Labeling: The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound is invaluable for metabolic and pharmacokinetic studies. symeres.com Isotope-labeled compounds can be traced and quantified in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. science.gov For example, deuterium-labeled this compound could be synthesized by using a deuterated starting material in one of the total synthesis routes. This would allow researchers to track its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Fluorescent Tagging: To visualize the cellular uptake and subcellular localization of this compound, fluorescent derivatives can be synthesized. This can be achieved in two main ways:

Attachment of a Fluorophore: A fluorescent molecule (fluorophore) can be chemically linked to the flavonoid scaffold. The choice of fluorophore depends on the desired excitation and emission wavelengths for fluorescence microscopy.

Intrinsic Fluorescence: Some flavonoids exhibit intrinsic fluorescence. While many have weak fluorescence, their emission can sometimes be enhanced by forming complexes with certain reagents, or by chemical modification. nih.govnih.gov For instance, 3-hydroxyflavones are known to be fluorescent due to an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov While this compound is not a 3-hydroxyflavone, the principles of designing fluorescent analogs could be applied, for example, by introducing a fluorescent moiety through derivatization.

These derivatization strategies provide powerful tools for elucidating the mechanisms of action of this compound at the molecular and cellular levels.

Derivatization Method Application
Isotope Labeling Synthesis with isotopically enriched precursors (e.g., D, ¹³C)Tracing and quantification in metabolic studies (ADME)
Fluorescent Tagging Covalent attachment of a fluorescent dyeCellular imaging and localization studies

Advanced Analytical Methodologies for 5,7,2 Trihydroxyflavone Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the chemical analysis of 5,7,2'-Trihydroxyflavone, providing detailed information about its atomic and molecular structure, as well as its concentration in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectra, the signals corresponding to the protons on the A and B rings are diagnostic. For instance, the A-ring protons at C-6 and C-8 typically appear as meta-coupled doublets. acgpubs.orgrsc.org The protons of the B-ring exhibit splitting patterns that confirm the 2'-hydroxylation pattern. acgpubs.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom in the flavonoid skeleton. The positions of the hydroxylated carbons and the carbonyl carbon (C-4) are particularly characteristic. For flavonoids, the C-ring carbon signals are influenced by the O1 ether and C4 carbonyl, while the A-ring and B-ring chemical shifts are affected by the hydroxylation pattern. hebmu.edu.cn

Specific chemical shift values for this compound have been reported in different deuterated solvents, which can slightly alter the observed shifts.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ) ppm (500 MHz, MeOD) acgpubs.org ¹³C Chemical Shift (δ) ppm (125 MHz, MeOD) acgpubs.org ¹³C Chemical Shift (δ) ppm (125 MHz, CDCl₃) rsc.org
2 - 148.2 149.48
3 - 137.2 136.25
4 - 177.5 175.57
5 - 162.6 161.77
6 6.18 (d, J=2.0 Hz) 99.4 98.46
7 - 165.7 166.55
8 6.39 (d, J=2.0 Hz) 94.6 95.73
9 - 158.4 157.73
10 - 104.7 103.78
1' - 124.3 118.48
2' 7.74 (d, J=2.1 Hz) 116.1 156.54
3' - 146.3 117.78
4' - 150.3 129.25
5' 6.88 (d, J=8.3 Hz) 116.1 122.23
6' 7.62 (dd, J=8.3, 2.1 Hz) 121.8 128.70

d = doublet, dd = doublet of doublets, J = coupling constant in Hz

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that allows for the detection of the molecular ion with minimal fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. acgpubs.org For this compound (molecular formula C₁₅H₁₀O₅, exact mass ~270.05), an ESI-MS spectrum would show a prominent peak around m/z 269. A reported ESI-MS value for a related compound is m/z 300.9 [M-H]⁻, which corresponds to a different molecular formula (C15H10O7), indicating a discrepancy in the referenced data's compound identification or formula. acgpubs.org

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. When the deprotonated flavonoid ion is subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation patterns, often involving a retro-Diels-Alder (RDA) reaction in the C-ring. rsc.org This fragmentation provides valuable information for distinguishing between flavonoid isomers by revealing the substitution patterns on the A and B rings. nih.gov While specific MS/MS fragmentation data for this compound is not detailed in the provided sources, analysis of related flavonoids shows that the fragmentation pattern helps to locate the position of the hydroxyl groups. rsc.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum shows characteristic absorption bands that confirm its key structural features. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
3462 O-H stretching (hydroxyl groups) rsc.org
1733 C=O stretching (γ-pyrone carbonyl group) rsc.org

The broad band around 3462 cm⁻¹ is indicative of the multiple hydroxyl (-OH) groups. rsc.org The absorption at 1733 cm⁻¹ is assigned to the stretching vibration of the C-4 carbonyl group, and the bands at 1621 and 1509 cm⁻¹ are characteristic of the aromatic carbon-carbon bond vibrations within the flavonoid rings. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugation system. Flavones typically exhibit two major absorption bands in their UV-Vis spectra, referred to as Band I and Band II. uc.pt

Band I , appearing in the range of 300–380 nm, is associated with the electronic transitions in the B-ring cinnamoyl system (C-ring and B-ring).

Band II , observed between 240–280 nm, corresponds to transitions in the A-ring benzoyl system.

The exact position (λmax) and intensity of these bands are sensitive to the hydroxylation pattern of the flavonoid. In this compound, the presence of the 2'-hydroxyl group leads to a notable enhancement of Band I intensity when compared to flavonoids lacking this feature, such as chrysin (B1683763). uc.pt This phenomenon helps in the preliminary identification of the B-ring substitution pattern. uc.pt

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. academicjournals.orgsemanticscholar.org The method offers high resolution, sensitivity, and reproducibility for separating and quantifying this compound.

A typical HPLC system for flavonoid analysis consists of:

Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is most common, where the nonpolar stationary phase separates compounds based on their hydrophobicity. metasci.ca

Mobile Phase: A gradient elution system is often employed, typically using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. The gradient is adjusted to achieve optimal separation of the various components in a sample.

Detection: UV-Vis detection is frequently used, with the detector set at the λmax of the flavonoid's Band I (around 330-350 nm) or Band II (around 260-270 nm) for maximum sensitivity. semanticscholar.orgjocpr.com Diode-Array Detection (DAD) allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in peak identification. uc.pt

Quantification: When coupled with appropriate standards, HPLC allows for accurate quantification. academicjournals.org In some analyses, a structurally similar compound, such as 2',5,7-trihydroxyflavone, has been used as an internal standard to ensure accuracy and precision. semanticscholar.org

HPLC can also be coupled with mass spectrometry (LC-MS), combining the powerful separation capabilities of HPLC with the sensitive and specific detection of MS, which is particularly useful for analyzing complex biological samples. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This technique operates by using columns packed with smaller sub-2 µm particles, which necessitates a system capable of handling higher backpressures. The application of UPLC is particularly relevant in the analysis of complex mixtures of natural products, such as the identification and quantification of this compound in biological matrices and plant extracts.

The analysis of flavonoids, including various trihydroxyflavones, is frequently performed using UPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). For instance, research on phenolic compounds in Perilla frutescens cultivars utilized UPLC-PDA-ESI/MS (Ultra-Performance Liquid Chromatography with Photodiode Array Detector and Electrospray Ionization/Mass Spectrometry) for characterization. Current time information in Madison County, US. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar flavonoids like apigenin (B1666066) (5,7,4'-trihydroxyflavone) and luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone) are well-established and can be adapted.

A typical UPLC method for flavonoid analysis involves a reversed-phase column, such as a C18 column, with a gradient elution using a mobile phase consisting of acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to improve peak shape and ionization efficiency in MS detection. The separation of a range of flavonoid and isoflavonoid (B1168493) dyes has been optimized using a UPLC-PDA system, demonstrating the capability of this technique to resolve isomeric compounds. semanticscholar.org

The enhanced resolution of UPLC allows for the separation of this compound from other closely related flavonoids that may be present in the same sample, which is a common challenge in the analysis of plant extracts. The increased sensitivity is crucial for detecting trace amounts of the compound in biological samples.

Table 1: Typical UPLC Parameters for Flavonoid Analysis

ParameterTypical Conditions
Column Reversed-phase C18 or similar (e.g., Acquity UPLC BEH C18), sub-2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Gradient elution
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection PDA (200-400 nm), ESI-MS/MS
Injection Volume 1 - 5 µL

This table presents a generalized set of parameters. Specific method development and optimization are required for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of flavonoids like this compound, which are generally non-volatile, a derivatization step is typically required to increase their volatility and thermal stability. nrfhh.com The most common derivatization method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

The GC-MS analysis of derivatized flavonoids allows for their separation based on their boiling points and interaction with the stationary phase of the GC column. Following separation, the compounds are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. The fragmentation patterns observed in the mass spectrum are highly characteristic and can be used to elucidate the structure of the flavonoid.

Studies have utilized GC-MS to identify a wide array of compounds in natural products like propolis, including various flavonoids. nrfhh.com For example, the GC-MS analysis of Egyptian propolis revealed the presence of several flavonoids after silylation. plos.org While these studies did not specifically report the detection of this compound, the methodology is directly applicable. The analysis of flavonoid aglycones and their glycosides can also be performed using GC-MS after hydrolysis to remove the sugar moieties followed by derivatization.

Table 2: GC-MS Analysis Parameters for Flavonoids (Post-Derivatization)

ParameterTypical Conditions
Derivatization Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane)
GC Column Capillary column (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program Ramped, e.g., 100°C to 300°C at 5-10°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Mass Range m/z 50-650

This table outlines general conditions for the GC-MS analysis of derivatized flavonoids. Method optimization is essential for specific applications.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is considered a "green" analytical technique due to its low consumption of reagents and samples. nih.gov CE is particularly well-suited for the analysis of charged or polar compounds, making it a valuable tool for the separation of flavonoids, which possess ionizable hydroxyl groups.

Different modes of CE can be employed for flavonoid analysis, with Micellar Electrokinetic Chromatography (MEKC) being one of the most common. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. The separation of apigenin (4',5,7-trihydroxyflavone) has been demonstrated using MEKC. nih.gov

The application of CE for the determination of flavonoids in traditional Chinese medicinal preparations has been reported, showcasing its ability to simultaneously analyze multiple components. nih.gov For the analysis of this compound, a CE method would likely involve a buffer with a pH that ensures the deprotonation of its hydroxyl groups, imparting a negative charge and enabling its migration in the electric field. The choice of buffer, applied voltage, and capillary dimensions are critical parameters that need to be optimized for achieving the desired separation.

Table 3: Exemplary Capillary Electrophoresis Conditions for Flavonoid Separation

ParameterTypical Conditions
Capillary Fused-silica, e.g., 50 µm ID, 50-75 cm total length
Background Electrolyte (BGE) Borate buffer, phosphate (B84403) buffer, or other at an alkaline pH (e.g., pH 8-10)
Mode Micellar Electrokinetic Chromatography (MEKC) with Sodium Dodecyl Sulfate (B86663) (SDS)
Applied Voltage 15 - 30 kV
Temperature 25 °C
Detection UV-Vis (e.g., at 214, 280, or 340 nm)
Injection Hydrodynamic or Electrokinetic

This table provides a general framework for CE analysis of flavonoids. The specific conditions would need to be tailored for this compound.

In situ and In vivo Detection Methods (e.g., bioimaging techniques)

The visualization of flavonoids within living cells and tissues provides invaluable insights into their uptake, distribution, and mechanism of action. While direct bioimaging of this compound has not been extensively reported, the structural characteristics of this compound and advancements in imaging techniques suggest its potential for in situ and in vivo detection.

Many flavonoids exhibit intrinsic fluorescence, a property that can be exploited for bioimaging. nih.gov The fluorescence of a flavonoid is highly dependent on its chemical structure. Key structural features for fluorescence include a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position, both of which are present in this compound. nih.govmdpi.com The presence of a double bond between C2 and C3 also contributes to stabilizing the fluorescent state. nih.gov However, the native fluorescence of many flavonoids is often weak in an aqueous biological environment. To overcome this, fluorescence enhancers such as diphenylboric acid 2-aminoethyl ester (DPBA) can be used to form stable, highly fluorescent complexes with flavonoids inside cells. nih.govresearchgate.net

Fluorescence microscopy, including confocal and two-photon microscopy, can be employed to visualize the subcellular localization of flavonoids. nih.gov For instance, studies have successfully used flavonoid-based fluorescent probes to image specific organelles like the endoplasmic reticulum. nih.gov Given its structural features, it is plausible that this compound could be visualized in cells, potentially with the aid of fluorescence-enhancing agents.

Another powerful technique for in situ analysis is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This method allows for the label-free visualization of the spatial distribution of molecules directly in tissue sections. frontiersin.org MALDI-MSI has been used to map the distribution of various flavonoids in plant tissues, such as litchi seeds, revealing their localization within different parts of the seed like the embryo and seed coat. frontiersin.org This technique could be applied to study the distribution of this compound in plant tissues where it is naturally present.

In vivo studies often rely on the administration of the compound to an animal model, followed by analysis of tissues or biofluids. While not a direct imaging technique in the traditional sense, techniques like UPLC-MS/MS are used to quantify the levels of flavonoids and their metabolites in vivo, providing information on their bioavailability and metabolism. elifesciences.org Furthermore, the development of flavonoid-rhenium complexes as potential SPECT radiodiagnostic agents opens up possibilities for in vivo imaging using nuclear medicine techniques. nih.gov

Table 4: Potential Bioimaging Techniques for this compound

TechniquePrinciplePotential Application for this compound
Fluorescence Microscopy Detection of intrinsic or enhanced fluorescence.Visualization of subcellular distribution in cultured cells, potentially with the use of fluorescence enhancers like DPBA. nih.govresearchgate.net
MALDI-MSI Label-free mass spectrometric analysis of tissue sections.Mapping the spatial distribution in plant tissues where it is endogenously found. frontiersin.org
SPECT Imaging Detection of gamma rays from a radiolabeled tracer.In vivo imaging of distribution in animal models if a suitable radiolabeled complex of this compound can be synthesized. nih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Considerations for 5,7,2 Trihydroxyflavone

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The journey of 5,7,2'-Trihydroxyflavone through a biological system is a complex process governed by its physicochemical properties. While specific studies exclusively on this compound are limited, valuable inferences can be drawn from research on structurally similar flavonoids, such as apigenin (B1666066) (4',5,7-trihydroxyflavone) and naringenin (B18129) (4′,5,7-trihydroxyflavanone).

The absorption of flavonoids from the gastrointestinal tract is a critical determinant of their bioavailability. For flavonoids like apigenin, absorption can occur throughout the intestine, with the duodenum often being a primary site. researchgate.net The mechanisms involved are typically a combination of passive diffusion and active carrier-mediated transport. researchgate.netnih.gov The lipophilic nature of the aglycone form allows it to penetrate the plasma membrane. nih.gov

In the case of apigenin, it has been observed that absorption in the jejunum and duodenum can be stimulated by both passive and active transport mechanisms, which can become saturated at higher concentrations. researchgate.netnih.gov In contrast, absorption in the ileum and colon appears to be primarily driven by passive transport. researchgate.netnih.gov The specific absorption kinetics of this compound would likely follow a similar pattern, influenced by its own unique solubility and permeability characteristics.

Following absorption, flavonoids are distributed to various tissues. Studies on related compounds like naringin (B1676962) and naringenin have shown distribution to the lungs, trachea, gastrointestinal tract, liver, and kidneys. mdpi.com The distribution pattern is influenced by factors such as blood flow, tissue binding, and the ability of the compound to cross cellular membranes. The structural characteristics of this compound, particularly its hydroxylation pattern, will play a significant role in its tissue distribution profile.

Many flavonoids undergo enterohepatic recirculation, a process where a compound is metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine. This recycling can prolong the presence of the compound and its metabolites in the body. researchgate.net Evidence of enterohepatic circulation has been observed for apigenin, leading to multiple peaks in plasma concentration over time. researchgate.net

Metabolism of flavonoids primarily occurs in the liver and small intestine, involving Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation) reactions. mdpi.comwur.nl These metabolic transformations increase the water solubility of the compounds, facilitating their excretion, mainly through urine and to a lesser extent, feces. researchgate.netwur.nl For instance, the metabolism of the related flavonoid naringin involves conversion to its aglycone, naringenin, followed by glucuronidation and sulfation. nih.gov Similarly, the flavonoid acacetin (B1665396) undergoes glucuronidation, and its metabolites are subject to enterohepatic and enteric recycling. nrfhh.com

Tissue Distribution Profiles

Pharmacodynamics in Pre-clinical Systems

The pharmacodynamic properties of this compound describe its biochemical and physiological effects on the body.

In vitro assays are crucial for determining the potency of a compound against specific molecular targets. While extensive data for this compound is not available, studies on similar flavonoids provide a comparative context. For example, in studies of butyrylcholinesterase (BuChE) inhibition, various flavonoid derivatives have shown a range of IC50 values, indicating their potential as enzyme inhibitors. semanticscholar.orgnih.gov One study identified a potent BuChE inhibitor with an IC50 value of 0.021 µM. semanticscholar.orgnih.gov Another study on analogues of 3,4-dihydro-2(1H)-quinoline-O-alkylamine showed inhibitory activities toward acetylcholinesterase (AChE) and BuChE with IC50 values in the micromolar range. semanticscholar.orgnih.gov

The table below presents hypothetical IC50 values for this compound against various targets to illustrate how such data would be represented.

TargetIC50 (µM)
Enzyme AValue
Receptor BValue
Ion Channel CValue

This table is for illustrative purposes only, as specific IC50 values for this compound were not found in the provided search results.

Target engagement studies confirm that a compound interacts with its intended molecular target within a living system. For the flavonoid 7,8-dihydroxyflavone (B1666355) (7,8-DHF), studies have demonstrated direct binding to and inhibition of pyridoxal (B1214274) phosphatase (PDXP) in primary hippocampal neurons. elifesciences.orgbiorxiv.orgnih.gov This interaction was confirmed to occur in a PDXP-dependent manner, validating PDXP as a cellular target of 7,8-DHF. elifesciences.orgbiorxiv.orgnih.gov

In animal models, the administration of flavonoids like apigenin has been shown to modulate various signaling pathways. For example, apigenin has been found to regulate hyperglycemia and lipid peroxidation in diabetic mice. researchgate.net Furthermore, flavonoids can influence the expression and activity of various proteins and signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell proliferation. nih.govnrfhh.com

The table below outlines potential target engagement findings for this compound based on research on related compounds.

Model SystemTargetObserved Effect
Cellular (e.g., Cancer Cell Line)Signaling Pathway XModulation of phosphorylation
Animal (e.g., Mouse Model of Disease)Enzyme YAlteration in activity levels

This table is a generalized representation. Specific target engagement studies for this compound are needed for definitive information.

Research Methodologies and Experimental Models in 5,7,2 Trihydroxyflavone Studies

In Vitro Cell Culture Models

In vitro studies are fundamental for isolating the direct effects of 5,7,2'-trihydroxyflavone on specific cell types in a controlled environment. These models are crucial for initial screening and mechanistic studies.

Cancer cell lines are a cornerstone for evaluating the anti-proliferative and cytotoxic potential of novel compounds. While research on a broad spectrum of cancer cells for this specific flavone (B191248) is limited compared to its isomers, studies have utilized specific lymphoma cell lines.

One key model involves Raji cells, a human B-lymphoblastoid cell line derived from a patient with Burkitt's lymphoma. These cells are latently infected with the Epstein-Barr virus (EBV). The activation of the EBV early antigen (EA) is linked to the promotion stage of carcinogenesis. In a short-term in vitro assay, this compound was examined for its ability to inhibit EBV-EA activation induced by tumor promoters. The study found that this compound demonstrated a remarkable inhibitory effect on the activation of EBV-EA, suggesting a potential anti-tumor-promoting activity. nih.gov

Interactive Data Table: In Vitro Effects of this compound on Cancer-Associated Viral Activation

Cell LineAssay TypeFindingReference
Raji CellsEpstein-Barr Virus Early Antigen (EBV-EA) ActivationShowed remarkable inhibitory effect on promoter-induced EBV-EA activation. nih.gov

The study of a compound's effect on immune and inflammatory cells is critical to understanding its potential immunomodulatory and anti-inflammatory properties. Research specifically detailing the effects of this compound on common immune cell models like macrophages (e.g., RAW 264.7) or lymphocytes is not as extensively documented as for other flavonoids.

However, the investigation using Raji cells, which are a type of B-lymphocyte, provides insight into the compound's interaction with a component of the immune system. nih.gov The inhibition of EBV activation within these cells points towards a potential modulation of viral-associated cellular processes, a key area of interest in both immunology and oncology. Further research is required to explore its effects on other immune cell functions, such as cytokine production or phagocytosis.

Enzyme-based assays are essential for identifying the specific molecular targets of a compound. Flavonoids are well-known inhibitors of various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes. nih.govnih.gov

For this compound, the primary reported assay is related to its inhibition of the processes leading to Epstein-Barr virus early antigen (EBV-EA) activation. nih.gov This assay indirectly points to the inhibition of cellular pathways and enzymatic activities that are triggered by tumor promoters. While specific kinetic studies and IC50 values for this compound against a broad panel of enzymes like tyrosinase or various P450 isoforms are not as readily available as for other flavonoids, the existing research confirms its activity in a complex, cell-based enzymatic activation process. nih.govacs.org

Immune and Inflammatory Cell Models

In Vivo Animal Models

In vivo models are indispensable for evaluating the physiological effects, efficacy, and anti-tumor-promoting capabilities of a compound in a whole living organism.

The two-stage mouse skin carcinogenesis model is a classic and highly relevant in vivo system for studying cancer chemoprevention. This model involves the application of a sub-carcinogenic dose of an initiator (e.g., DMBA) followed by repeated applications of a tumor promoter (e.g., TPA).

In a significant study, this compound was evaluated for its anti-tumor-promoting activity using this model. The results demonstrated that this flavone exhibited remarkable inhibitory effects on mouse skin tumor promotion. nih.gov This finding provides crucial in vivo evidence that the compound can interfere with the process of carcinogenesis in a living organism.

Interactive Data Table: In Vivo Anti-Tumor Promotion Activity of this compound

Animal ModelExperimental DesignFindingReference
MiceTwo-stage skin carcinogenesis testExhibited remarkable inhibitory effects on skin tumor promotion. nih.gov

Disease-specific animal models are used to test the therapeutic potential of compounds against conditions like systemic inflammation or pathologies induced by oxidative stress. For many flavonoids, researchers use models such as lipopolysaccharide (LPS)-induced inflammation or streptozotocin-induced diabetes to assess anti-inflammatory and antioxidant effects. academicjournals.orgijbs.comnih.gov

However, specific studies utilizing these established oxidative stress or inflammation animal models to evaluate this compound were not prominently found in the reviewed literature. While its demonstrated anti-tumor-promoting activity suggests it may influence inflammatory and oxidative stress pathways, which are key components of tumor promotion, dedicated in vivo studies in these specific disease models are a necessary area for future research to fully characterize its pharmacological profile.

Mouse Skin Tumor Promotion Models

Computational and In Silico Approaches in this compound Studies

In the realm of flavonoid research, computational and in silico methodologies have emerged as indispensable tools for elucidating the mechanisms of action and predicting the biological activities of compounds like this compound. These approaches offer a cost-effective and time-efficient means to screen large numbers of molecules, investigate their interactions with biological targets, and build predictive models for their activities. This section delves into the specific applications of molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology in the study of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of the conformational changes of a molecule or a complex over time, offering insights into the stability of ligand-protein interactions.

In the context of this compound, molecular docking studies have been employed to explore its binding affinity to various protein targets. For instance, in a high-throughput virtual screening of constituents from Scutellaria baicalensis against the Epidermal Growth Factor Receptor (EGFR), this compound exhibited a docking score of -39.4607. preprints.org Another study investigating potential inhibitors of Cyclooxygenase-2 (COX-2) and NADPH-Oxidase-5 (NOX-5) demonstrated the strong binding affinity of flavonoids, with one study showing a derivative, Chloroflavonin A, having binding affinities of -9.7 and -8.2 kcal/mol for COX-2 and NOX-5, respectively. researchgate.net

Molecular dynamics simulations have been utilized to assess the stability of the interaction between flavonoids and their target proteins. For example, MD simulations were conducted to study the interaction of isolated flavonoids from Centaurea scoparia with β-lactoglobulin. nih.gov These simulations, often run for nanoseconds, analyze parameters like root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) to confirm the stability of the protein-ligand complex. nih.gov Such studies have revealed that hydrogen bonding plays a crucial role in these interactions. nih.gov While direct MD simulation data specifically for this compound is not extensively detailed in the provided results, the methodologies are well-established for flavonoids in general. nih.govmdpi.comacs.org

Table 1: Molecular Docking and Dynamics Simulation Studies Involving Flavonoids
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Findings from MD SimulationsReference
This compoundEpidermal Growth Factor Receptor (EGFR)-39.4607 (arbitrary units)High-throughput virtual screening identified it as a potential inhibitor. preprints.org
Chloroflavonin ACyclooxigenase-2 (COX-2)-9.7Demonstrated potent dual inhibitory effects. researchgate.net
Chloroflavonin ANADPH-Oxidase-5 (NOX-5)-8.2Indicated potential as a strong anti-inflammatory compound. researchgate.net
Flavonoids from Centaurea scopariaβ-lactoglobulinNot SpecifiedRevealed the involvement of hydrogen bonding and stability of the complex over 10 ns simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

This compound has been included as part of the training set in several QSAR studies. One such study focused on predicting the antioxidant activity of 50 flavonoids. umc.edu.dz The resulting QSAR model explained the antioxidant activity based on five quantum-molecular descriptors: Bond Dissociation Enthalpy (BDE), 1/BDE, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and pLog(1/BDE), achieving a correlation coefficient (R) of 0.796. umc.edu.dz

Another QSAR study aimed to predict the effects of flavonoids on the voltage-gated calcium (CaV) channel in osteogenesis. springermedizin.denih.gov In this research, this compound was part of a training set of 24 compounds used to develop a predictive model for the activation or inhibition of CaV channels, which are important for bone formation. springermedizin.denih.gov The developed model successfully predicted the high activating effects of these flavonoids on the CaV channel for osteogenesis. nih.gov These studies underscore the utility of QSAR in screening flavonoids for specific biological activities based on their structural features. springermedizin.denih.gov

Table 2: QSAR Modeling Studies Including this compound
Study FocusNumber of Compounds in Training SetKey Descriptors/MethodologyKey FindingReference
Antioxidant Activity50PM7 semiempirical method; Descriptors: BDE, 1/BDE, HOMO, LUMO, pLog(1/BDE)The model achieved a correlation coefficient (R) of 0.796. umc.edu.dz
Voltage-gated calcium (CaV) channel activation in osteogenesis24Supervised machine-learning approachThe model confirmed and validated the biochemical activity of flavonoids in osteoblastic CaV activation. springermedizin.denih.gov

Network Pharmacology Applications

Network pharmacology is a holistic approach that integrates systems biology, bioinformatics, and polypharmacology to understand the complex interactions between drugs, targets, and diseases from a network perspective. This methodology is particularly well-suited for studying natural products like flavonoids, which often exert their effects through multiple targets and pathways.

This compound has been identified as a potentially significant active component in several network pharmacology studies. For instance, in an analysis of Scutellariae radix for its potential therapeutic effects against COVID-19, this compound was ranked among the top active ingredients based on its degree value in the herb-component-target-disease network. frontiersin.org This study suggested that the compound, along with others, might exert its effects by regulating pathways such as the MAPK and NF-κB signaling pathways. frontiersin.orgresearchgate.net

Another network pharmacology study investigating the traditional Chinese medicine Xiao-Xu-Ming Decoction for the treatment of Alzheimer's disease also listed this compound as one of the active constituents. nih.gov The study aimed to uncover the material basis and multi-target mechanisms of the decoction's neuroprotective effects. nih.gov Similarly, research on Scutellaria baicalensis for its potential in treating Parkinson's disease utilized network pharmacology to identify active phytochemicals and their corresponding protein targets and pathways. biointerfaceresearch.com These studies highlight the power of network pharmacology to unravel the complex mechanisms of action of natural compounds like this compound and to identify their potential therapeutic applications. frontiersin.orgnih.govbiointerfaceresearch.com

Table 3: Network Pharmacology Studies Featuring this compound
Herbal Source/FormulaTherapeutic Area InvestigatedKey Findings Related to this compoundIdentified Pathways/TargetsReference
Scutellariae radixCOVID-19Identified as one of the main active ingredients based on degree value in the network.MAPK and NF-κB signaling pathways frontiersin.orgresearchgate.net
Xiao-Xu-Ming DecoctionAlzheimer's DiseaseListed as an active constituent with potential neuroprotective effects.Multiple AD-related targets including COX-2, ERα, and AChE. nih.gov
Scutellaria baicalensisParkinson's DiseaseIncluded in the analysis to identify neuroactive phytoconstituents and their mechanisms.Neuroactive ligand-receptor interaction route. biointerfaceresearch.com

Future Research Directions and Unexplored Avenues for 5,7,2 Trihydroxyflavone

Elucidation of Comprehensive Molecular Mechanisms and Signaling Networks

Currently, the precise molecular targets and signaling pathways modulated by 5,7,2'-trihydroxyflavone are not fully understood. Future research should prioritize the elucidation of these intricate networks. Techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in identifying the genes, proteins, and metabolic pathways that are significantly altered upon treatment with this flavone (B191248). Investigating its interaction with key signaling cascades known to be influenced by other flavonoids, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, could provide valuable insights. nih.govresearchgate.net For instance, studies on the related flavonoid apigenin (B1666066) (4',5,7-trihydroxyflavone) have shown its ability to modulate these pathways, suggesting a potential area of investigation for the 2'-hydroxy isomer. nih.govresearchgate.netmdpi.com

Exploration of Novel Biological Activities and Therapeutic Research Potential

The existing research on this compound has hinted at several biological activities, but a comprehensive screening for novel therapeutic applications is necessary. While its antituberculosis activity has been noted, its potential in other areas such as antiviral, antifungal, and anticancer research remains largely unexplored. up.ac.za Given that other trihydroxyflavone isomers exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties, it is plausible that this compound possesses similar or unique activities. smolecule.commdpi.comsysrevpharm.org For example, 7,8,4'-trihydroxyflavone (B192603) has shown neuroprotective effects by activating TrkB receptors. Systematic in vitro and in vivo studies are required to evaluate its efficacy in various disease models.

Development of Advanced Delivery Systems for Enhanced Research Efficacy

A significant hurdle in the preclinical and potential clinical application of many flavonoids is their low bioavailability, often due to poor water solubility and rapid metabolism. mdpi.comnih.gov To overcome these limitations for this compound, the development of advanced delivery systems is crucial for enhancing its research efficacy. Strategies such as encapsulation in nanoparticles, liposomes, or the formation of covalent complexes with proteins could improve its solubility, stability, and targeted delivery. mdpi.comdovepress.comresearchgate.net For instance, the use of silver nanoparticles has been explored for the delivery of flavonoids. dovepress.com These advanced formulations would enable more accurate and effective in vivo studies.

Investigation of Synergistic Effects with other Bioactive Compounds in Research Settings

The potential for this compound to act synergistically with other bioactive compounds, including existing therapeutic agents, is a promising area of research. Investigating its combined effects could reveal enhanced efficacy or the ability to overcome resistance mechanisms. For example, studies on (2S)-5,7,2'-trihydroxyflavanone, a related compound, showed synergistic antituberculosis activity when combined with the drug isoniazid (B1672263) (INH). up.ac.za Similar synergistic studies with this compound in combination with various therapeutic agents for different diseases could lead to the development of more effective research models.

Comparative Studies with Other Flavonoid Isomers to Delineate Specificity

The specific placement of the hydroxyl group at the 2'-position distinguishes this compound from its other trihydroxyflavone isomers, such as apigenin (4',5,7-trihydroxyflavone) and genistein (B1671435) (4',5,7-trihydroxyisoflavone). nih.gov Comparative studies are essential to understand how this structural difference influences its biological activity and specificity. By directly comparing the effects of these isomers in the same experimental models, researchers can delineate the structure-activity relationships and identify the unique contributions of the 2'-hydroxyl group. nih.gov Such studies would clarify whether this compound offers unique advantages over its more extensively studied counterparts.

Methodological Advancements for Enhanced Detection and Quantification in Complex Biological Matrices

To accurately study the pharmacokinetics and metabolism of this compound, robust and sensitive analytical methods are required. Future research should focus on developing and validating advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), for the precise detection and quantification of this compound and its metabolites in complex biological samples like plasma, tissues, and urine. nih.govrsc.orgresearchgate.net The availability of such methods is fundamental for conducting detailed preclinical studies on its absorption, distribution, metabolism, and excretion (ADME).

Q & A

Q. What are the primary natural sources of 5,7,2'-Trihydroxyflavone, and how can it be extracted and purified for laboratory use?

this compound is primarily isolated from Scutellaria baicalensis (Huang Qin) and related species . For extraction, researchers commonly use methanol or ethanol-based solvent systems, followed by column chromatography (e.g., silica gel or Sephadex LH-20) for purification. Validation of purity (>95%) via HPLC with UV detection at 280 nm is recommended, referencing retention time and spiking experiments with authenticated standards .

Q. What spectroscopic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydroxyl and methoxy group positions. Key diagnostic signals include aromatic proton couplings (e.g., H-6 and H-8 in the A-ring) and hydroxyl proton exchange in DMSO-d₆. Mass spectrometry (ESI-MS or HRMS) should corroborate the molecular ion peak at m/z 270.24 (C₁₅H₁₀O₅) .

Q. How can researchers standardize analytical protocols for quantifying this compound in plant extracts?

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/0.1% formic acid is widely used. Calibration curves should be established using certified reference materials. UV detection at 254 nm provides optimal sensitivity, with a retention time of ~12–15 minutes under gradient elution .

Q. What in vitro assays are suitable for initial screening of its antioxidant and anti-inflammatory properties?

The DPPH radical scavenging assay (IC₅₀ values) and ferric reducing antioxidant power (FRAP) test are standard for antioxidant activity. For anti-inflammatory effects, measure inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) and IL-6/TNF-α suppression via ELISA .

Advanced Research Questions

Q. How can experimental conditions be optimized for this compound-mediated synthesis of silver nanoparticles (AgNPs)?

Key parameters include pH (8–10), temperature (60–80°C), and molar ratios of AgNO₃ to flavonoid (1:2 to 1:4). UV-Vis spectroscopy (λₘₐₓ ~420 nm) and TEM imaging validate nanoparticle formation. Hydroxyl groups on the flavone act as both reducing and stabilizing agents, requiring FTIR to confirm capping .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from variations in cell lines, solvent systems (e.g., DMSO vs. ethanol), or purity levels (>99% vs. crude extracts). Researchers should replicate assays under standardized conditions (e.g., COA-verified compounds ) and control for solvent cytotoxicity via MTT assays .

Q. What computational approaches are effective for studying its binding affinity to therapeutic targets?

Molecular docking (AutoDock Vina or Schrödinger) against targets like PI3K/Akt or GPX4 can predict binding modes. Compare results with experimental data (e.g., SPR or ITC) to validate interactions. Use binding energy thresholds (ΔG ≤ −7.2 kcal/mol) from validated datasets .

Q. How to design experiments investigating synergistic effects with other flavonoids?

Use factorial design (e.g., this compound + apigenin) in cell viability assays. Synergy scores (Chou-Talalay method) and transcriptomic profiling (RNA-seq) can identify combined mechanisms, such as dual inhibition of NF-κB and ferroptosis pathways .

Q. What strategies mitigate compound instability during long-term storage?

Store lyophilized powder at −80°C under argon to prevent oxidation. For solutions, use amber vials with 0.1% ascorbic acid as a stabilizer in DMSO. Monitor degradation via LC-MS every 6 months .

Q. How to explore epigenetic modulation by this compound, given structural similarities to apigenin?

Apigenin (4',5,7-trihydroxyflavone) inhibits histone-modifying enzymes (e.g., HDACs). Use ChIP-seq or Western blotting to assess acetylation marks (H3K9ac) in cancer cells treated with this compound. Compare dose-response profiles to establish structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.